molecular formula C23H20Cl2N2O3 B10956898 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B10956898
M. Wt: 443.3 g/mol
InChI Key: YPWSVPXYUJWHPU-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include:

    Quinoline Synthesis: Starting materials such as aniline derivatives and ketones are subjected to cyclization reactions.

    Isoxazole Synthesis: The formation of the isoxazole ring often involves the reaction of nitrile oxides with alkenes or alkynes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1H-quinolin-6-yl phenylmethanesulfonate
  • 2,2,4-Trimethyl-1H-quinolin-6-yl naphthalene-2-sulfonate

Uniqueness

Compared to similar compounds, 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate stands out due to its unique combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of both quinoline and isoxazole rings, along with specific substituents, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C23H20Cl2N2O3/c1-12-11-23(3,4)26-18-9-8-14(10-15(12)18)29-22(28)19-13(2)30-27-21(19)20-16(24)6-5-7-17(20)25/h5-11,26H,1-4H3

InChI Key

YPWSVPXYUJWHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C)(C)C

Origin of Product

United States

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